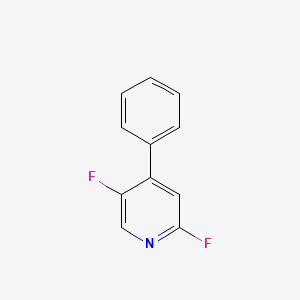

2,5-Difluoro-4-phenylpyridine

描述

属性

分子式 |

C11H7F2N |

|---|---|

分子量 |

191.18 g/mol |

IUPAC 名称 |

2,5-difluoro-4-phenylpyridine |

InChI |

InChI=1S/C11H7F2N/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H |

InChI 键 |

MTHXRZIAHGPFHM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2F)F |

产品来源 |

United States |

准备方法

Halogenation and Fluorination of Pyridine Precursors

A practical synthetic route starts from 2,5-dichloropyridine, which undergoes halogen exchange to form 2,5-difluoropyridine, a key intermediate for further functionalization.

Step 1: Halogen Exchange

2,5-Dichloropyridine is converted to 2,5-dibromopyridine via a halogenation process under controlled conditions.

Step 2: Fluorination

The dibromopyridine intermediate is then subjected to fluorination using anhydrous potassium fluoride as the fluorinating agent in the presence of suitable solvents and catalysts. This results in the formation of 2,5-difluoropyridine with high efficiency and safety, suitable for industrial-scale production.

This method is noted for its simplicity, operational safety, and high yield, making it highly practical for the preparation of fluorinated pyridine derivatives.

Phenyl Substitution via Palladium-Catalyzed Cross-Coupling

The introduction of the phenyl group at the 4-position of the pyridine ring is commonly achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

-

1-bromo-4-nitrobenzene or similar aryl halides are reacted with boron-containing reagents (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium dichloride.

-

The reaction is typically performed in 1,4-dioxane at elevated temperatures (~110 °C) under nitrogen atmosphere for several hours.

-

This step yields aryl-substituted pyridine derivatives, which can be further purified by recrystallization.

This approach has been validated in the synthesis of related fluorinated pyridine compounds and shows good functional group tolerance and selectivity.

Detailed Synthetic Route for 2,5-Difluoro-4-phenylpyridine

Based on the integration of halogen exchange and cross-coupling methodologies, a representative synthetic sequence is as follows:

| Step | Reaction Type | Reagents and Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Halogenation | 2,5-Dichloropyridine → 2,5-Dibromopyridine via halogenation process | 2,5-Dibromopyridine | Controlled halogenation to replace Cl with Br |

| 2 | Fluorination | 2,5-Dibromopyridine + Anhydrous potassium fluoride, suitable solvent and catalyst | 2,5-Difluoropyridine | Fluorine substitution replacing bromine atoms |

| 3 | Suzuki-Miyaura Cross-Coupling | 2,5-Difluoropyridine derivative + phenylboronic acid or equivalent, Pd catalyst, base, solvent, heat | This compound | Phenyl group introduced at position 4 |

This sequence leverages the robustness of halogen exchange and palladium-catalyzed coupling to efficiently produce the target compound.

Summary of Key Reaction Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Halogenation Temperature | Ambient to moderate heating (varies by protocol) | Careful control prevents over-halogenation |

| Fluorination Agent | Anhydrous potassium fluoride | Requires dry conditions for optimal yield |

| Solvent for Fluorination | Polar aprotic solvents (e.g., DMF, DMSO) | Facilitates nucleophilic substitution |

| Cross-Coupling Catalyst | Pd(PPh3)2Cl2 or similar palladium complexes | High activity and selectivity |

| Cross-Coupling Temperature | 80–110 °C | Ensures complete coupling |

| Reaction Atmosphere | Nitrogen or inert gas | Prevents oxidation and side reactions |

化学反应分析

Types of Reactions

2,5-Difluoro-4-phenylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

科学研究应用

2,5-Difluoro-4-phenylpyridine has several scientific research applications, including:

作用机制

The mechanism of action of 2,5-Difluoro-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and influence its interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2,5-Difluoro-4-phenylpyridine can be contextualized by comparing it with related fluorinated pyridine derivatives. Below is an analysis of two compounds from recent patent literature, highlighting key differences in substituents, electronic effects, and applications.

Compound A: (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester

- Substituents : Features a 2,3-difluoro-4-iodophenyl group and a fused pyrrolo-pyridazine core.

- Applications : Likely serves as a synthetic intermediate in pharmaceuticals, given its complex heterocyclic framework. The iodine substituent may facilitate radiolabeling or further functionalization .

Compound B: 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline

- Substituents : Contains two trifluoromethyl groups on the pyridine and aniline moieties.

- Electronic Effects : The trifluoromethyl groups are stronger electron-withdrawing groups than fluorine, significantly reducing electron density on the pyridine ring.

- Applications: Potential use in agrochemicals or materials science due to enhanced stability and hydrophobicity. The aniline group allows for further derivatization in drug discovery .

Comparative Data Table

| Property | This compound | Compound A (2,3-Difluoro-4-iodophenyl derivative) | Compound B (Trifluoromethyl-pyridinyl aniline) |

|---|---|---|---|

| Molecular Formula | C₁₁H₇F₂N | C₂₀H₂₀F₂IN₂O₃¹ | C₁₃H₈F₆N₂ |

| Molecular Weight (g/mol) | 191.2 | 507.3¹ | 306.2 |

| Key Substituents | 2,5-F₂, 4-Ph | 2,3-F₂, 4-I, fused pyrrolo-pyridazine | 4-CF₃, 2-(6-CF₃-pyridin-4-yl) |

| Electronic Effects | Moderate electron withdrawal | Strong electron withdrawal (F, I) + steric bulk | Extreme electron withdrawal (CF₃) |

| Applications | Medicinal chemistry, catalysis | Radiolabeling, complex intermediates | Agrochemicals, hydrophobic materials |

¹Partial structure analyzed; full molecular weight inferred from patent data .

Key Research Findings

Reactivity Differences: The iodine in Compound A enables Suzuki-Miyaura couplings or SNAr reactions, whereas this compound’s fluorine atoms favor electrophilic substitutions. Compound B’s trifluoromethyl groups resist metabolic degradation, making it superior in pesticidal applications compared to mono-fluorinated analogs .

Biological Activity :

- This compound’s balanced lipophilicity (LogP ~2.1) enhances membrane permeability in drug candidates, while Compound B’s higher LogP (~3.8) limits aqueous solubility.

Thermal Stability :

- Compound B’s trifluoromethyl groups improve thermal stability (decomposition >250°C), whereas this compound decomposes at ~180°C due to weaker electron withdrawal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。